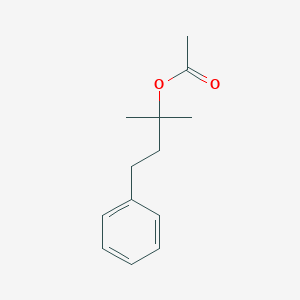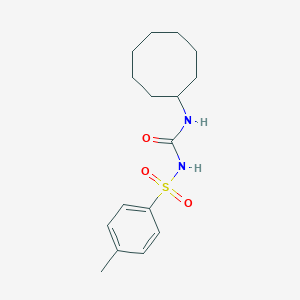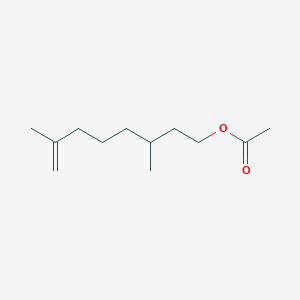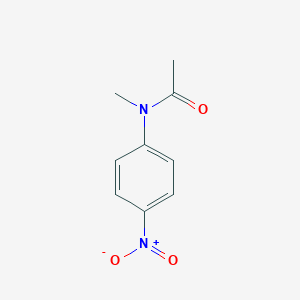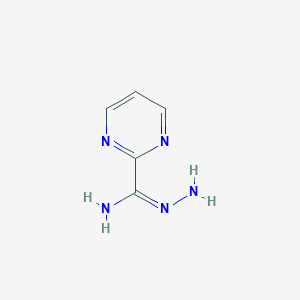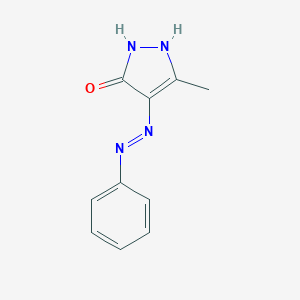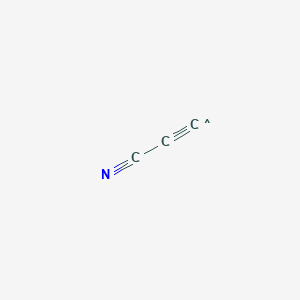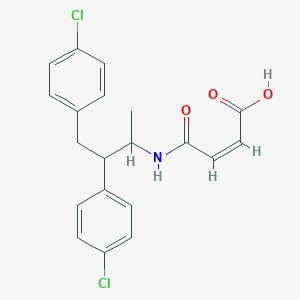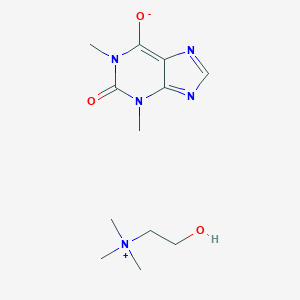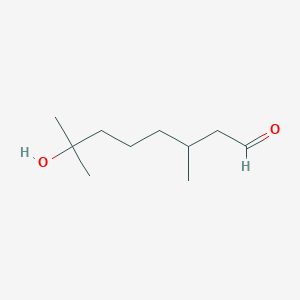![molecular formula C15H24S3 B085647 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane CAS No. 177-61-7](/img/structure/B85647.png)
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane, also known as TTA, is a novel organic compound with a unique molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic synthesis, and biomedical research.
Scientific Research Applications
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been extensively studied for its potential applications in various fields of research. In materials science, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a building block for the synthesis of novel organic materials with unique properties, such as high thermal stability and conductivity. In organic synthesis, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been used as a reagent for the preparation of various organic compounds, including chiral ligands and biologically active molecules.
Mechanism Of Action
The mechanism of action of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and zinc. These complexes have been shown to exhibit catalytic activity in various reactions, including oxidation and reduction reactions.
Biochemical And Physiological Effects
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have demonstrated that 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane can scavenge free radicals and protect cells from oxidative damage. 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is its unique molecular structure, which allows for the formation of stable complexes with metal ions. This property makes it a valuable reagent in various reactions, including catalysis and organic synthesis. However, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a relatively complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research and development of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane. One potential area of research is the synthesis of novel 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane derivatives with improved properties, such as increased stability and catalytic activity. Another potential area of research is the application of 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane in biomedical research, particularly in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, 6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a novel organic compound with unique properties that make it a valuable reagent in various fields of research. Its potential applications in materials science, organic synthesis, and biomedical research make it an exciting area of research for the future.
Synthesis Methods
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane is a complex organic compound that requires a multi-step synthesis process. The most common method of synthesis involves the reaction of 1,3-dithiol-2-one with 1,2-dibromoethane in the presence of a base, followed by a series of cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.
properties
CAS RN |
177-61-7 |
|---|---|
Product Name |
6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane |
Molecular Formula |
C15H24S3 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
6,12,18-trithiatrispiro[4.1.47.1.413.15]octadecane |
InChI |
InChI=1S/C15H24S3/c1-2-8-13(7-1)16-14(9-3-4-10-14)18-15(17-13)11-5-6-12-15/h1-12H2 |
InChI Key |
IEBZCWOYACWDRW-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
Canonical SMILES |
C1CCC2(C1)SC3(CCCC3)SC4(S2)CCCC4 |
synonyms |
6,12,18-Trithiatrisprio [4.1.4:1.4.1]octadecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



